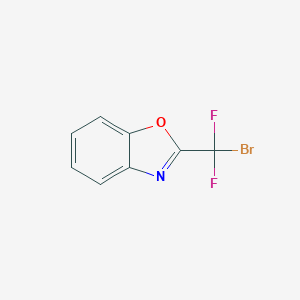

2-(Bromodifluoromethyl)-1,3-benzoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[bromo(difluoro)methyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYISAVBXVIYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443467 | |

| Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186828-50-2 | |

| Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole: A Technical Guide for Advanced Research

Foreword: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

The introduction of fluorine-containing functional groups into bioactive molecules represents a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of fluorinated motifs, the difluoromethyl (-CF2H) and bromodifluoromethyl (-CF2Br) groups are of particular interest. The -CF2H group can act as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of forming weak hydrogen bonds.[1] The subsequent bromination to a -CF2Br group provides a versatile synthetic handle for further molecular elaboration through cross-coupling or other transformations, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole, a heterocyclic scaffold with significant potential in drug development.[2][3][4][5] The benzoxazole core is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] By elucidating a robust synthetic pathway and comprehensive characterization protocol, this document aims to empower researchers and drug development professionals to leverage this promising molecule in their scientific endeavors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic approach to this compound begins with the disconnection of the C-Br bond, leading back to the precursor, 2-(difluoromethyl)-1,3-benzoxazole. This intermediate can be envisioned as arising from the cyclocondensation of a 2-aminophenol with a suitable difluoroacetic acid equivalent. This two-step strategy—cyclization followed by bromination—offers a modular and reliable route to the target compound.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

The synthesis of the 2-(difluoromethyl) substituted benzoxazole intermediate is achieved through the one-pot cyclocondensation of 2-aminophenol with difluoroacetic acid.[7] This reaction is typically acid-catalyzed and driven by the removal of water.

Reaction Scheme 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

Caption: Cyclocondensation of 2-aminophenol and difluoroacetic acid.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminophenol (1.0 eq.), difluoroacetic acid (1.2 eq.), and a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 eq.).

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 2-(difluoromethyl)-1,3-benzoxazole.

Synthesis of this compound

The conversion of the 2-(difluoromethyl) intermediate to the target 2-(bromodifluoromethyl) compound is achieved via a radical bromination reaction.[7] N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation, often initiated by photolysis or a radical initiator.

Reaction Scheme 2: Bromination of 2-(Difluoromethyl)-1,3-benzoxazole

Caption: Radical bromination to yield the target compound.

Step-by-Step Protocol:

-

In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux. Alternatively, the reaction can be initiated by photolysis using a UV lamp at room temperature.

-

Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. The absence of the characteristic triplet for the -CF₂H proton. |

| ¹³C NMR | Aromatic carbons at their characteristic shifts. The carbon of the -CF₂Br group will appear as a triplet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the two equivalent fluorine atoms in the -CF₂Br group. |

| IR Spectroscopy | Characteristic C-F stretching vibrations, C=N stretching of the oxazole ring, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Note: The exact chemical shifts and coupling constants will depend on the solvent used and the specific spectrometer.

Potential Applications in Drug Development and Further Research

The strategic placement of the bromodifluoromethyl group on the benzoxazole scaffold opens up numerous avenues for further chemical exploration and biological evaluation.

-

Lead Optimization: The bromine atom serves as a key functional group for introducing further diversity into the molecule via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the fine-tuning of biological activity.

-

Bioisosteric Replacement: The -CF2Br group can be further transformed into other important fluorinated motifs, expanding the chemical space for structure-activity relationship (SAR) studies.

-

Probe Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules, including chemical probes for target identification and validation.

The inherent biological relevance of the benzoxazole core, combined with the unique properties of the bromodifluoromethyl group, makes this compound a highly valuable compound for researchers in medicinal chemistry and drug discovery.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS No. 186828-50-2). This compound is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development, due to its unique combination of the biologically active benzoxazole scaffold and the versatile bromodifluoromethyl functional group. The benzoxazole core is a privileged structure found in numerous pharmacologically active agents, while the -CF2Br moiety serves as a critical synthetic handle for introducing the gem-difluoromethylene group—a key bioisostere in modern drug design.[1][2][3] This document details the compound's known properties, outlines a validated synthetic pathway, explores its chemical reactivity, and provides guidance on its characterization, handling, and application.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a bromodifluoromethyl group attached at the 2-position of the oxazole ring.

-

Chemical Name: this compound

-

Synonyms: 2-(bromodifluoromethyl)benzoxazole, 2-(Bromodifluoromethyl)benzo[d]oxazole, 2-[bromo(difluoro)methyl]-1,3-benzoxazole[4]

Physicochemical Properties

Experimental data for this compound is not extensively documented in publicly available literature. The following table summarizes key identifiers and includes predicted data for a structurally similar compound to provide context for researchers.

| Property | Value | Source / Comment |

| Molecular Weight | 248.03 g/mol | [5] |

| Purity | 95% | As cited by commercial suppliers[4] |

| Density | 1.668 ± 0.06 g/cm³ | Predicted for the related 5-methyl derivative[7] |

| Boiling Point | 224.5 ± 40.0 °C | Predicted for the related 5-methyl derivative at 760 Torr[7] |

| Appearance | Not specified | Typically, benzoxazole derivatives are solids or oils. |

| Solubility | Not specified | Expected to be soluble in common organic solvents like DCM, EtOAc, and DMSO. |

Synthesis and Purification

The synthesis of 2-(bromodifluoromethyl)-substituted benzoxazoles is efficiently achieved through a two-step, one-pot methodology. This approach is favored for its operational simplicity and good to excellent yields.[1] The causality behind this choice is twofold: first, the condensation of an o-aminophenol with difluoroacetic acid provides a direct route to the core heterocyclic structure with the required difluoromethyl precursor. Second, the subsequent free-radical bromination specifically targets the C-H bond of the difluoromethyl group, which is activated for such reactions.

Experimental Protocol: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole and Subsequent Bromination

-

Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

-

To a solution of 2-aminophenol (1.0 eq) in a suitable solvent (e.g., toluene or xylene), add difluoroacetic acid (1.1 eq).

-

Add a dehydrating coupling agent, such as triphenylphosphine (1.2 eq) and triethylamine (1.2 eq).[1]

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield 2-(difluoromethyl)-1,3-benzoxazole.

-

-

Step 2: Bromination to this compound

-

Dissolve the 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq) from Step 1 in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

-

Initiate the reaction by photolysis, irradiating the mixture with a UV lamp (e.g., a sunlamp) at reflux.[1]

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound.

-

Synthetic Workflow Diagram```dot

Caption: Primary reactive pathways for synthetic applications.

Anticipated Spectroscopic Characterization

While specific spectral data is not available in the search results, a skilled chemist can predict the key features required for structural confirmation.

-

¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. δ 7.3-7.8 ppm), corresponding to the four protons on the benzene ring. The coupling patterns would reveal their substitution pattern.

-

¹³C NMR: Aromatic carbons would appear in the δ 110-155 ppm range. The carbon of the -CF₂Br group would be a key diagnostic signal, appearing as a triplet due to coupling with the two fluorine atoms (¹JCF).

-

¹⁹F NMR: This would show a single signal (a singlet, as there are no neighboring protons) in the typical region for difluoromethyl groups, providing unambiguous confirmation of the fluorine atoms' presence.

-

Infrared (IR) Spectroscopy: The spectrum would exhibit characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C=N stretching of the oxazole ring (~1580-1650 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹). [8]* Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Research and Drug Development

The true value of this compound lies in its potential as a specialized building block for the synthesis of complex, high-value molecules.

-

Privileged Scaffold: The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of drugs with antibacterial, antifungal, anticancer, and anti-inflammatory activities. [2][3][9]* Bioisosteric Replacement: The primary application is in the synthesis of compounds where a difluoromethylene (-CF₂-) group is used as a bioisostere. Replacing a metabolically labile group (like an ester or ketone carbonyl) with the stable -CF₂- unit can significantly enhance a drug candidate's pharmacokinetic profile, improving metabolic stability and oral bioavailability without drastically altering its conformation or ability to bind to its biological target.

-

Fine-Tuning Molecular Properties: The introduction of fluorine atoms can modulate a molecule's lipophilicity, pKa, and membrane permeability, providing medicinal chemists with a powerful tool for optimizing lead compounds.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and must be handled with appropriate precautions. [4][6]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [4][10] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. [4][6] * Avoid breathing dust, fumes, or vapors. [4] * Wash hands thoroughly after handling. [4][10] * Keep away from sources of ignition. [10]

-

-

Storage:

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. scbt.com [scbt.com]

- 6. aaronchem.com [aaronchem.com]

- 7. CAS#:1616729-94-2 | Benzoxazole, 2-(bromodifluoromethyl)-5-methyl | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS 186828-50-2).[1] As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related benzoxazole analogs. Detailed experimental protocols for data acquisition are also provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for the characterization of this and similar fluorinated benzoxazole derivatives.

Introduction

Benzoxazoles are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of fluorine-containing substituents can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing attributes such as metabolic stability and binding affinity. The subject of this guide, this compound, is a structurally intriguing molecule that combines the benzoxazole core with a bromodifluoromethyl group, a moiety known to influence electronic properties and potential reactivity.

Accurate structural elucidation is the cornerstone of chemical research and development. This guide provides a detailed exposition of the expected spectroscopic signature of this compound, serving as a valuable resource for its unambiguous identification and characterization.

Molecular Structure and Key Features

The structure of this compound is characterized by a planar benzoxazole ring system with a bromodifluoromethyl group attached to the C2 position. This substitution pattern is expected to significantly influence the electron distribution within the molecule and, consequently, its spectroscopic properties.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons of the benzoxazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the oxazole ring and the bromodifluoromethyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.70 | m | 2H | H-4, H-7 |

| 7.50 - 7.35 | m | 2H | H-5, H-6 |

-

Rationale: The protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. Protons H-4 and H-7, being closer to the electron-withdrawing oxazole moiety, are anticipated to be deshielded and appear at a lower field compared to H-5 and H-6. The coupling between these adjacent protons will likely result in complex multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the highly electronegative fluorine and oxygen atoms will significantly influence the chemical shifts of the adjacent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 - 150.0 | C-2 |

| 149.0 - 147.0 | C-7a |

| 142.0 - 140.0 | C-3a |

| 128.0 - 126.0 | C-5, C-6 |

| 122.0 - 120.0 | C-4, C-7 |

| 118.0 - 116.0 (t, ¹JCF ≈ 300-320 Hz) | C-CF₂Br |

-

Rationale: The quaternary carbons of the benzoxazole ring (C-3a and C-7a) and the C-2 carbon attached to the nitrogen and oxygen atoms are expected to appear at the downfield end of the aromatic region. The carbon of the bromodifluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms, with a large one-bond coupling constant (¹JCF). The aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the bromodifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| -60 to -70 | s |

-

Rationale: The chemical shift of the fluorine atoms is influenced by the presence of the bromine atom and the benzoxazole ring. The absence of any adjacent protons will result in a singlet in the proton-decoupled ¹⁹F NMR spectrum.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the benzoxazole ring system and the C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1620 - 1580 | Medium | C=N stretching |

| 1500 - 1450 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 800 - 700 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

-

Rationale: The characteristic vibrations of the benzoxazole ring, including C=N, aromatic C=C, and C-O-C stretching, will be prominent. The strong absorption bands in the 1100-1000 cm⁻¹ region are indicative of the C-F bonds in the bromodifluoromethyl group.

Experimental Protocol for IR Data Acquisition

A standard method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 247/249 | [M]⁺ |

| 168 | [M - Br]⁺ |

| 119 | [Benzoxazole]⁺ |

| 91 | [C₆H₅N]⁺ |

| 64 | [C₄H₄N]⁺ |

-

Rationale: The molecular ion peak will be observed at m/z 247 and 249, corresponding to the two isotopes of bromine. A significant fragment will be the loss of a bromine radical to form the [M - Br]⁺ ion at m/z 168. Further fragmentation of the benzoxazole ring is expected to produce characteristic ions.

Figure 3: Proposed mass spectral fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The provided data and protocols serve as a foundational resource for the unambiguous characterization of this and structurally related compounds. The synergistic use of these spectroscopic techniques, as outlined, enables a comprehensive structural elucidation, which is a critical step in the advancement of research and development in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 2-(Bromodifluoromethyl)-1,3-benzoxazole (CAS 186828-50-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Bromodifluoromethyl)-1,3-benzoxazole, a key synthetic building block for the development of novel chemical entities. The benzoxazole core is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The introduction of the bromodifluoromethyl group at the 2-position offers a unique handle for synthetic diversification, enabling access to a range of fluorinated derivatives with potential applications in drug discovery and materials science. This document delves into the physicochemical properties, synthetic applications, and safe handling of this compound, providing researchers with the foundational knowledge required for its effective utilization.

Introduction: The Strategic Importance of this compound

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in the design of therapeutic agents.[1][2] Its derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The incorporation of fluorine-containing substituents into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The bromodifluoromethyl (-CF2Br) group is of particular interest as it can serve as a precursor to the difluoromethyl (-CF2H) group, a bioisostere of hydroxyl or thiol groups, or participate in a variety of chemical transformations.

This compound (CAS: 186828-50-2) emerges as a valuable intermediate, strategically designed for the synthesis of complex, fluorinated benzoxazole derivatives. Its utility lies in the dual reactivity of the benzoxazole core and the C2-substituent, providing a versatile platform for library synthesis in drug discovery campaigns.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a research setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 186828-50-2 | |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₄BrF₂NO | |

| Molecular Weight | 248.02 g/mol | |

| Appearance | Not available (likely a solid) | N/A |

| Purity | ≥95% (typical) | |

| Solubility | Not explicitly stated, but likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | N/A |

| Storage | Store long-term in a cool, dry place. |

Synthetic Utility and Reaction Mechanisms

The primary application of this compound is as a precursor in multi-step organic synthesis. The reactivity of this molecule is centered around the C-Br bond of the bromodifluoromethyl group.

Conceptual Reaction Pathway: Nucleophilic Substitution

The electron-withdrawing nature of the two fluorine atoms makes the carbon atom of the -CF2Br group electrophilic and susceptible to nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a straightforward route to a diverse range of 2-difluoromethyl-substituted benzoxazoles.

Caption: Conceptual workflow for the diversification of this compound.

Representative Experimental Protocol: Synthesis of a 2-(Alkoxydifluoromethyl)-1,3-benzoxazole Derivative

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize a 2-(alkoxydifluoromethyl)-1,3-benzoxazole derivative via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Alcohol (R-OH) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound in anhydrous DMF, add the alcohol and potassium carbonate.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkoxydifluoromethyl)-1,3-benzoxazole.

Causality and Self-Validation:

-

Choice of Base: Potassium carbonate is a mild, inexpensive base suitable for deprotonating the alcohol without causing significant side reactions.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr-type reaction.

-

Workup Procedure: The aqueous workup removes the inorganic salts and DMF, while the brine wash removes residual water from the organic layer.

-

Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Commercial Suppliers

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to verify the purity and identity of the compound.

| Supplier | Website |

| AK Scientific, Inc. | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| Chemical Suppliers | --INVALID-LINK-- |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, fluorinated benzoxazole derivatives. Its straightforward reactivity, combined with the proven biological significance of the benzoxazole scaffold, makes it an attractive starting material for research programs in medicinal chemistry and materials science. This guide provides the essential technical information to enable researchers to incorporate this compound into their synthetic strategies safely and effectively.

References

- 1. researchgate.net [researchgate.net]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides | MDPI [mdpi.com]

A-1 Technical Guide: The Rise of Difluoromethylated Heterocycles in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CHF₂) group, when appended to a heterocyclic core, presents a particularly compelling combination of physicochemical properties. This guide provides an in-depth exploration of difluoromethylated heterocyclic compounds, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the unique attributes of the CHF₂ group, survey robust synthetic methodologies, analyze its impact on drug design through case studies, and provide detailed experimental protocols to empower further research and application.

The Difluoromethyl Group: A Unique Modulator of Molecular Properties

The introduction of a difluoromethyl group into a heterocyclic scaffold is not merely an act of adding fluorine; it is a nuanced decision that leverages the unique electronic and steric properties of the CHF₂ moiety to solve specific challenges in drug design.[1] Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ group retains a proton, which fundamentally alters its behavior and offers a distinct set of advantages.[2]

Bioisosterism and Hydrogen Bonding Capability

The CHF₂ group is considered a valuable bioisostere for several key functional groups, most notably hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH₂) groups.[3][4] This is attributed to its ability to act as a lipophilic hydrogen bond donor .[5] The C-H bond in the CHF₂ group is polarized by the two adjacent electron-withdrawing fluorine atoms, rendering the proton sufficiently acidic to engage in hydrogen bonding with biological targets.[3][6]

-

Causality: This hydrogen bond donating capacity, a feature absent in methyl (-CH₃) and trifluoromethyl (-CF₃) groups, allows medicinal chemists to replace metabolically labile hydroxyl or thiol groups. The resulting difluoromethyl analogue often retains the crucial hydrogen-bonding interaction with a target receptor while gaining significant metabolic stability.[2][7] For instance, the CHF₂ group has been successfully used as a thiol mimic in inhibitors of the HCV NS3 protease.[5]

Modulation of Physicochemical Properties

The introduction of a CHF₂ group systematically alters a molecule's properties, providing a powerful tool for fine-tuning a drug candidate's profile.[2]

-

Lipophilicity (LogP): The CHF₂ group increases lipophilicity, which can enhance membrane permeability and bioavailability.[3] However, this increase is more moderate compared to the CF₃ group, offering a finer level of control for optimization.[3] Studies have shown that replacing a methyl group with a difluoromethyl group can result in a LogP change (ΔlogP) ranging from -0.1 to +0.4, depending on the molecular context.[8]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (up to 130 kcal/mol), making the CHF₂ group highly resistant to oxidative metabolism.[6][9] Replacing a metabolically vulnerable group (like a methoxy group prone to O-demethylation) with a difluoromethoxy (-OCF₂H) group can dramatically extend a drug's half-life.[7]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CHF₂ group can significantly lower the pKa of adjacent acidic protons or basic nitrogen atoms within a heterocycle, influencing the ionization state of the drug at physiological pH.

The following table summarizes the comparative effects of methyl, hydroxyl, and difluoromethyl groups on key molecular properties.

| Property | -CH₃ (Methyl) | -OH (Hydroxyl) | -CHF₂ (Difluoromethyl) | Rationale for Change with -CHF₂ |

| Hydrogen Bonding | None | Donor & Acceptor | Donor (Weak)[2] | C-H bond is polarized by adjacent fluorine atoms, enabling H-bond donation. |

| Lipophilicity (LogP) | Lipophilic | Hydrophilic | Lipophilic (Moderate Increase)[3] | Less lipophilic than -CF₃, providing finer control for drug design. |

| Metabolic Stability | Susceptible to Oxidation | Susceptible to Oxidation/Conjugation | High [7] | Strong C-F bonds are resistant to enzymatic cleavage. |

| Bioisosteric Role | N/A | Thiol, Amine | Hydroxyl, Thiol [3] | Mimics the hydrogen bond donating ability of -OH and -SH groups with improved stability. |

Synthetic Strategies for Accessing Difluoromethylated Heterocycles

The growing importance of this structural motif has spurred the development of numerous synthetic methods.[10] The choice of strategy depends heavily on the substrate, the desired position of the CHF₂ group, and the stage of the synthetic sequence (early vs. late-stage functionalization). Methodologies can be broadly classified into nucleophilic, electrophilic, and radical approaches.[2][11]

Radical C-H Difluoromethylation (Late-Stage Functionalization)

Direct C-H difluoromethylation is a highly attractive strategy as it allows for the introduction of the CHF₂ group onto a complex, pre-assembled heterocyclic core, obviating the need for de novo synthesis.[12][13] This is particularly valuable in the late stages of drug development.[10]

These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) which then adds to the heterocycle.[14] Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the use of mild reaction conditions.[12][15]

Key Reagents for Radical Generation:

-

Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A stable, easy-to-handle solid that generates •CF₂H radicals upon oxidation.[5]

-

Sodium Difluoromethanesulfinate (NaSO₂CF₂H): Used in photoredox systems, often with an oxidant like O₂.[13][15]

-

Difluoromethyltriphenylphosphonium bromide: A commercially available salt that serves as a •CF₂H precursor under visible light conditions.[16]

The diagram below illustrates a generalized workflow for planning a late-stage C-H difluoromethylation.

Caption: Decision workflow for selecting a radical C-H difluoromethylation strategy.

Nucleophilic and Electrophilic Difluoromethylation

-

Nucleophilic Methods: These approaches use a "CF₂H⁻" synthon to attack an electrophilic carbon. A common reagent is difluoromethyl(trimethyl)silane (TMSCF₂H), which can add to carbonyls and imines.[6][11] These methods are excellent for building difluoromethylated side chains.

-

Electrophilic Methods: These involve a "CF₂H⁺" source reacting with a nucleophilic site (like an amine, thiol, or enolate). Reagents like S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose, allowing for the difluoromethylation of heteroatoms (N, S) within heterocycles.[17][18]

The following table compares common reagents for each difluoromethylation strategy.

| Strategy | Reagent Class | Example Reagent | Typical Substrates |

| Radical | Sulfinates | Zn(SO₂CF₂H)₂ (DFMS)[5] | Electron-deficient heterocycles (C-H bonds) |

| Radical | Phosphonium Salts | Ph₃P⁺CF₂H Br⁻[16] | Heteroarenes (photoredox C-H bonds) |

| Nucleophilic | Organosilanes | TMSCF₂H[6] | Aldehydes, ketones, imines |

| Electrophilic | Sulfonium Salts | [Ar₂S-CF₂H]⁺ BF₄⁻[17] | Amines, thiols, phosphines |

Experimental Protocol: Photocatalytic C-H Difluoromethylation

This protocol provides a representative method for the direct C-H difluoromethylation of an electron-rich heterocycle using an organic photoredox catalyst, adapted from published procedures.[13]

Objective: To synthesize 3-(difluoromethyl)-1-methylquinoxalin-2(1H)-one.

Materials:

-

1-methylquinoxalin-2(1H)-one (Substrate, 0.2 mmol)

-

Sodium difluoromethanesulfinate (NaSO₂CF₂H, 0.4 mmol)

-

Rose Bengal (Photocatalyst, 2 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous (1 mL)

-

3W Green LEDs

-

Oven-dried 10 mL Schlenk tube with magnetic stir bar

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

To the oven-dried Schlenk tube, add 1-methylquinoxalin-2(1H)-one (32.0 mg, 0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (51.2 mg, 0.4 mmol, 2.0 equiv.), and Rose Bengal (2.0 mg, 0.004 mmol, 2 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Add anhydrous DMSO (1 mL) via syringe.

-

Place the reaction tube approximately 5 cm from the 3W green LEDs.

-

Stir the reaction mixture at room temperature under irradiation. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Self-Validation: The success of the protocol is validated by obtaining the product with the expected mass (via MS) and structure (via NMR), with yields comparable to those reported in the literature for similar substrates.[13] The regioselectivity of the C-H functionalization should be confirmed by 2D NMR techniques if ambiguous.

Applications and Future Outlook

The unique properties of the CHF₂ group have led to its incorporation into numerous drug candidates across various therapeutic areas, including antivirals, anti-inflammatories, and central nervous system agents.[2] For example, the difluoromethyl group has been used to create bioisosteres of drug candidates, leading to improved potency and pharmacokinetic profiles.[19]

The field continues to evolve rapidly, with ongoing research focused on:

-

Developing more efficient, selective, and scalable late-stage difluoromethylation methods.[6]

-

Exploring novel difluoromethylating reagents with improved handling and reactivity profiles.[5][20]

-

Expanding the application of difluoromethylated heterocycles in agrochemicals and materials science.[13]

The diagram below outlines the logical progression from identifying a lead compound to creating an optimized difluoromethylated analogue.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Reactivity of 2-(Bromodifluoromethyl)-1,3-benzoxazole

Executive Summary

2-(Bromodifluoromethyl)-1,3-benzoxazole is a fluorinated heterocyclic compound of increasing interest within medicinal chemistry and materials science. The benzoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules and pharmaceutical agents.[1][2] The introduction of the bromodifluoromethyl (-CF2Br) group at the 2-position imparts unique electronic properties that significantly influence the molecule's stability, reactivity, and potential as a synthetic building block. This guide provides a comprehensive analysis of the compound's core characteristics, offering field-proven insights into its handling, reaction potential, and safe application in a research and development setting. We will explore its stability under various conditions, delve into its key reaction pathways, and provide validated protocols for its synthesis and derivatization.

Molecular Profile and Physicochemical Properties

The structure of this compound features a benzene ring fused to an oxazole ring, creating the benzoxazole core.[3] The key to its distinct reactivity is the C2-substituent, the bromodifluoromethyl group. The two fluorine atoms are strongly electron-withdrawing, creating a significant dipole and rendering the attached carbon atom electrophilic. The bromine atom, being a good leaving group, makes this position highly susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 186828-50-2 | [4] |

| Molecular Formula | C₈H₄BrF₂NO | [4] |

| Molecular Weight | 248.03 g/mol | [4] |

| Appearance | Not Available | - |

| Purity | 95% | [5] |

| Synonyms | 2-(bromodifluoromethyl)benzoxazole; 2-(Bromodifluoromethyl)benzo[d]oxazole | [5] |

Stability and Safe Handling

Understanding the stability profile is critical for the safe storage, handling, and application of this reagent in experimental workflows.

Thermal Stability

Chemical and Hydrolytic Stability

The compound should be protected from incompatible materials such as strong oxidizing agents and strong bases. Contact with moisture should be avoided, as the electrophilic nature of the difluoromethyl carbon could make it susceptible to slow hydrolysis over time, particularly under non-neutral pH conditions.[8]

Storage and Handling Protocols

Based on safety data sheets, the following protocols are mandated for safe handling and storage to ensure chemical integrity and personnel safety.

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5] For long-term storage, a cool, dry place is recommended.[5][9]

-

Handling: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5][10] Avoid all personal contact, including inhalation of fumes or dust.[7][8] Wear suitable protective clothing, gloves, and eye/face protection.[5][10] Wash hands thoroughly after handling.[5][9] Facilities must be equipped with an eyewash fountain and safety shower.[5][7]

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |

| Source(s) | [5][7] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electrophilic -CF2Br group and the aromatic benzoxazole core.

Nucleophilic Substitution at the Difluoromethyl Carbon

The primary mode of reactivity is nucleophilic substitution, where the bromide ion is displaced. The two electron-withdrawing fluorine atoms stabilize the developing negative charge on the carbon during the transition state, facilitating the reaction. This pathway is crucial for introducing the benzoxazol-2-yldifluoromethyl moiety onto other molecules.

-

Causality: The C(sp³)–F bond is strong, but the C-Br bond is relatively weak and polarized. Nucleophiles readily attack the electrophilic carbon, displacing the bromide. This reaction is a cornerstone of modern organofluorine chemistry.[11][12]

-

Applicable Nucleophiles: A broad range of nucleophiles can be employed, including thiols, amines, alcohols, and carbanions, making it a versatile tool for drug discovery and late-stage functionalization.

Electrophilic Aromatic Substitution

The benzoxazole ring itself can undergo electrophilic substitution. The heteroatoms in the oxazole ring influence the regioselectivity of these reactions.

-

Causality: Benzoxazole is an aromatic system.[3] Electrophilic reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are characteristic of such systems.[3] For the parent benzoxazole, nitration predominantly occurs at the C6-position.[3] The electron-withdrawing nature of the 2-substituent in the title compound would further deactivate the ring but is expected to direct incoming electrophiles primarily to the benzene portion of the scaffold.

Radical-Mediated Reactions

The C-Br bond can be cleaved homolytically under photolytic or radical-initiator conditions to generate a 2-benzoxazolyldifluoromethyl radical (Ar-CF₂•). This highly reactive intermediate can then be used to form new C-C bonds, a strategy of high value in modern synthetic chemistry.[13]

Caption: Key reactivity pathways for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is accessible through a multi-step process starting from commercially available precursors.

Caption: Two-step synthesis of the title compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from analogous transformations reported in the literature for the synthesis of bromodifluoromethyl benzo-1,3-diazoles.[14]

Self-Validation System: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the higher molecular weight product. The final product identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and MS analysis.

Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole (Precursor)

-

To a round-bottom flask, add 2-aminophenol (1.0 eq.), difluoroacetic acid (1.2 eq.), and a suitable solvent (e.g., toluene or xylene).

-

If required by the specific literature procedure, add a dehydrating agent or a catalyst system (e.g., triphenylphosphine and triethylamine).[14]

-

Heat the mixture to reflux for 4-12 hours, using a Dean-Stark apparatus to remove water if necessary.

-

Cool the reaction mixture to room temperature.

-

Perform an aqueous workup by washing with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(difluoromethyl)-1,3-benzoxazole.

Step 2: Bromination to this compound

-

[CRITICAL] Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon) and with appropriate light shielding for the photoreaction.

-

Dissolve the 2-(difluoromethyl)-1,3-benzoxazole (1.0 eq.) in a suitable anhydrous solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as AIBN (azobisisobutyronitrile) (0.1 eq.).

-

Irradiate the mixture with a UV lamp (e.g., a sunlamp or a specific photochemical reactor) while maintaining a gentle reflux.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid by column chromatography or distillation to obtain the final product.

Protocol 2: Representative Nucleophilic Substitution with a Thiol

This protocol demonstrates the primary reactivity of the title compound.

Self-Validation System: Reaction completion can be tracked via TLC, looking for the consumption of the starting material and the formation of a new, less polar spot. The product's mass can be confirmed with LC-MS, expecting an increase corresponding to the addition of the thiolate group and loss of bromine.

-

In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., thiophenol) (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or THF.

-

Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 eq.) or potassium carbonate (K₂CO₃) (1.5 eq.), portion-wise at 0°C to generate the thiolate in situ.

-

Stir the mixture for 20-30 minutes at 0°C.

-

Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the thiolate mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction for completion by TLC.

-

Quench the reaction carefully by adding saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield the desired 2-((arylsulfany)difluoromethyl)-1,3-benzoxazole.

Conclusion

This compound is a valuable reagent with a well-defined reactivity profile centered on nucleophilic displacement of its bromine atom. Its stability requires standard laboratory precautions for handling halogenated and air-sensitive compounds. By leveraging its potential to act as a precursor for difluoromethyl-substituted benzoxazoles, researchers in drug discovery and materials science can access novel chemical entities with potentially enhanced biological or physical properties. The protocols and data presented in this guide offer a robust framework for the safe and effective utilization of this compound.

References

- 1. jocpr.com [jocpr.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. scbt.com [scbt.com]

- 5. aksci.com [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 12. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Rising Star in Fluorine Chemistry: A Technical Guide to 2-(Bromodifluoromethyl)-1,3-benzoxazole and Its Potential in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The difluoromethyl (CF2H) group, in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups. This guide introduces 2-(bromodifluoromethyl)-1,3-benzoxazole, a reagent poised to become a valuable tool for the introduction of the difluoromethyl moiety. We will delve into its synthesis, explore its reactivity, and, most importantly, present a series of potential applications in organic synthesis, complete with detailed experimental protocols and mechanistic insights. This document serves as a comprehensive resource for researchers looking to leverage the unique characteristics of this promising, yet underexplored, reagent.

Introduction: The Power of the CF2H Group and the Benzoxazole Scaffold

The difluoromethyl group has garnered significant attention in medicinal chemistry for its ability to modulate the physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, improved membrane permeability, and favorable binding interactions.[1] The benzoxazole core is a well-established "privileged scaffold" in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The fusion of these two valuable motifs in this compound creates a reagent with significant potential for the synthesis of novel chemical entities with desirable pharmacological profiles.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available 2-(difluoromethyl)-1,3-benzoxazole. The precursor itself can be prepared through the condensation of 2-aminophenol with difluoroacetic acid.

A plausible and efficient method for the crucial bromination step involves a radical halogenation. Specifically, the subsequent bromination of the 2-difluoromethyl group can be achieved by photolysis with N-bromosuccinimide (NBS), leading to the formation of the desired bromodifluoromethyl benzoxazole.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(Difluoromethyl)-1,3-benzoxazole

-

To a solution of 2-aminophenol (1.0 equiv) in a suitable solvent (e.g., toluene or xylene) in a flask equipped with a Dean-Stark apparatus, add difluoroacetic acid (1.1 equiv).

-

Heat the mixture to reflux and monitor the removal of water.

-

Upon completion of the reaction (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(difluoromethyl)-1,3-benzoxazole.

Step 2: Bromination to this compound

-

In a quartz reaction vessel, dissolve 2-(difluoromethyl)-1,3-benzoxazole (1.0 equiv) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 equiv).

-

Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography to yield pure this compound.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid at room temperature. The key to its reactivity lies in the C-Br bond of the bromodifluoromethyl group. This bond is significantly weaker than a C-F bond and is susceptible to both nucleophilic attack and homolytic cleavage to generate a difluoromethyl radical. The electron-withdrawing nature of the two fluorine atoms polarizes the C-Br bond, making the carbon atom electrophilic. Furthermore, the benzoxazole moiety can act as a potential leaving group in certain transformations.

Potential Applications in Organic Synthesis

While the application of this compound as a reagent is an emerging area, its structure suggests a number of powerful synthetic transformations. Below, we outline several potential applications with detailed, plausible protocols based on analogous reactivity of other fluorinated reagents.

Radical Difluoromethylation of Alkenes and Alkynes

The generation of a difluoromethyl radical from this compound under photoredox catalysis is a highly attractive prospect for the difluoromethylation of unsaturated C-C bonds.

-

To an oven-dried Schlenk tube, add the alkene (e.g., styrene, 1.0 equiv), this compound (1.5 equiv), a photocatalyst such as fac-[Ir(ppy)3] (1-2 mol%), and a suitable solvent (e.g., degassed acetonitrile).

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the difluoromethylated product.

Caption: Proposed photocatalytic cycle for radical difluoromethylation.

Nucleophilic Difluoromethylation of Heteroatom Nucleophiles

The electrophilic nature of the carbon atom in the bromodifluoromethyl group suggests that this compound can serve as a reagent for the difluoromethylation of various nucleophiles, such as phenols, thiols, and amines. These reactions would likely proceed via an SNAr-type mechanism or through the generation of difluorocarbene.

Aryl difluoromethyl ethers are valuable motifs in pharmaceuticals. A base-mediated reaction of a phenol with this compound could provide a direct route to these compounds. This reaction likely proceeds through the generation of difluorocarbene.[4][5]

-

To a solution of 4-methoxyphenol (1.0 equiv) and a suitable base (e.g., cesium carbonate, 2.0 equiv) in a polar aprotic solvent like DMF, add this compound (1.5 equiv).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired aryl difluoromethyl ether.

Aryl and alkyl difluoromethyl sulfides are also of significant interest. The higher nucleophilicity of thiols compared to alcohols suggests that S-difluoromethylation should proceed under milder conditions. Recent work has demonstrated the oxidative bromodifluoromethylation of thiophenols, including a benzoxazole-2-thiol derivative, using a bromine source and a difluoromethyl source, hinting at the feasibility of such transformations.[6]

-

To a solution of thiophenol (1.0 equiv) and a base (e.g., potassium carbonate, 1.5 equiv) in a solvent such as acetonitrile, add this compound (1.2 equiv) at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the difluoromethyl sulfide.

Caption: Two plausible pathways for heteroatom difluoromethylation.

Transition-Metal Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound could also be a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of the entire 2-(difluoromethyl)benzoxazole moiety into a target molecule. This opens up possibilities for creating complex structures with this valuable fragment.

-

In a Schlenk tube, combine phenylboronic acid (1.2 equiv), this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 equiv).

-

Add a mixture of a suitable solvent (e.g., toluene/ethanol/water).

-

Degas the mixture and then heat it to reflux under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

Conclusion and Future Outlook

This compound is a reagent with considerable untapped potential in organic synthesis. Its straightforward synthesis and the versatile reactivity of the bromodifluoromethyl group make it an attractive tool for the introduction of the valuable CF2H moiety. The proposed applications in radical, nucleophilic, and transition-metal-catalyzed reactions provide a roadmap for its exploration. Further research into the scope and limitations of these transformations, as well as the development of new reactions leveraging the unique properties of this reagent, will undoubtedly solidify its place in the synthetic chemist's toolbox and contribute to the advancement of medicinal chemistry and materials science.

References

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 2-Substituted Benzoxazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the primary synthetic strategies for preparing 2-substituted benzoxazoles, a cornerstone heterocyclic motif in medicinal chemistry and materials science. We will delve into the core synthetic methodologies, from classical condensations to modern catalytic systems, presenting comparative data, detailed experimental protocols, and illustrating the underlying reaction mechanisms.

The Enduring Importance of the Benzoxazole Scaffold

The benzoxazole ring system, consisting of a benzene ring fused to an oxazole ring, is a privileged pharmacophore. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a highly effective scaffold for engaging with biological targets. Consequently, benzoxazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Beyond medicine, they are integral to materials science, serving as optical brighteners, laser dyes, and components of high-performance polymers.[3][4] The continued development of rapid, efficient, and sustainable synthetic routes to access diverse benzoxazole libraries is therefore a critical endeavor in modern chemistry.[3][4]

Foundational Synthetic Strategies: Building the Core

The majority of synthetic routes to 2-substituted benzoxazoles commence with the versatile precursor, o-aminophenol. The core transformation involves the condensation of o-aminophenol with a suitable one-carbon electrophile, followed by a cyclization event.[2][5][6] The choice of this electrophilic partner defines the classical approaches.

From Carboxylic Acids and Derivatives: The Phillips-Ladenburg Condensation

The direct condensation of o-aminophenol with carboxylic acids, often referred to as the Phillips-Ladenburg synthesis, is a robust and widely used method.[2][7][8]

-

Causality Behind Experimental Choices: This reaction typically requires high temperatures (180-250 °C) to drive the dehydration and cyclization. The key challenge is overcoming the activation barrier for the initial amide formation and the subsequent intramolecular cyclization. To facilitate this, strong Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid are frequently employed.[2][9] PPA serves a dual role, acting as both an acidic catalyst and a powerful dehydrating agent, effectively pulling the equilibrium towards the product.[2] Acyl chlorides, being more reactive than carboxylic acids, can also be used, often under milder conditions.[2][10] The reaction first forms an o-hydroxyamide intermediate, which then undergoes acid-catalyzed intramolecular cyclization.[2]

-

Mechanism: The reaction begins with the nucleophilic attack of the amino group of o-aminophenol on the carbonyl carbon of the carboxylic acid (or its activated derivative). This is followed by the elimination of water to form an amide intermediate. The phenolic oxygen then attacks the amide carbonyl, leading to a cyclized intermediate which, upon dehydration, yields the final benzoxazole product.

Caption: Mechanism of the Phillips-Ladenburg condensation.

From Aldehydes: The Oxidative Cyclization Pathway

The reaction between o-aminophenol and aldehydes provides another major route to 2-substituted benzoxazoles. This pathway is distinct from the Phillips condensation as it requires an oxidation step.[2][11]

-

Causality Behind Experimental Choices: The reaction proceeds in a two-step sequence. First, the amino group of o-aminophenol condenses with the aldehyde to form a Schiff base (imine) intermediate.[12] This intermediate then undergoes an oxidative cyclization to furnish the aromatic benzoxazole ring. A wide variety of oxidants can be employed, including molecular oxygen (often with a catalyst), iodine, manganese dioxide (MnO₂), or even elemental sulfur.[13][14][15] The choice of oxidant and catalyst system is crucial for achieving high yields and preventing side reactions.[12]

-

Mechanism: Following the formation of the Schiff base, the phenolic oxygen attacks the imine carbon in an intramolecular fashion to form a non-aromatic benzoxazoline intermediate. This intermediate is then oxidized, involving the removal of two hydrogen atoms, to generate the stable, aromatic 2-substituted benzoxazole.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review | Semantic Scholar [semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 14. ijpbs.com [ijpbs.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Bromodifluoromethyl)-1,3-benzoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Importance of the Difluoromethyl Group and the Utility of 2-(Bromodifluoromethyl)-1,3-benzoxazole

In contemporary medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular optimization.[1] Among these, the difluoromethyl (–CF₂H) group has garnered significant attention due to its unique physicochemical properties. The –CF₂H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) functionalities.[2][3] This substitution can enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of bioactive molecules.[2][4]

This compound has emerged as a valuable and versatile reagent for introducing the difluoromethyl moiety into organic scaffolds. The benzoxazole heterocycle provides stability, while the bromine atom serves as a leaving group in various transition metal-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions, focusing on practical protocols and the underlying scientific rationale.

Reagent Overview and Synthesis

This compound is typically synthesized from 2-difluoromethyl-1,3-benzoxazole, which can be prepared via a one-pot reaction of difluoroacetic acid and 2-aminophenol.[5] Subsequent bromination, often using N-bromosuccinimide (NBS) under photolytic conditions, yields the target compound.[5] The benzoxazole core is a common structural motif in biologically active compounds and can be synthesized through various methods, including the condensation of 2-aminophenols with carboxylic acids or their derivatives.[6][7][8]

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][9] this compound can participate in several key cross-coupling reactions to generate difluoromethylated products.